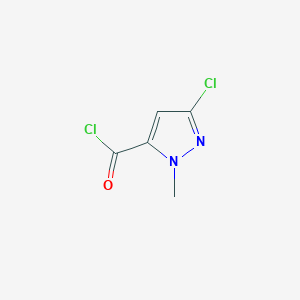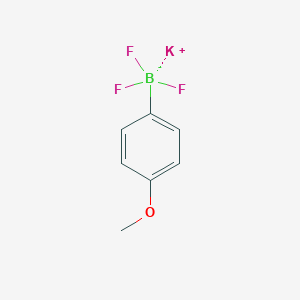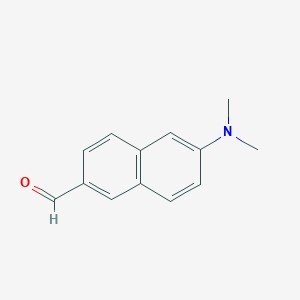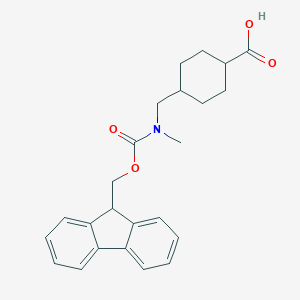
Fmoc-N-methyl-tranexamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-methyl-tranexamic acid (FMTXA) is a synthetic compound that has been developed to act as a potent inhibitor of plasminogen activator inhibitor-1 (PAI-1) and to have anti-inflammatory, anti-angiogenic, and anti-tumor properties. It is a derivative of tranexamic acid, a naturally occurring amino acid, and is composed of a phenyl group, a methyl group, and an amide group. FMTXA has been studied extensively and has been shown to have a wide range of potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis Techniques and Methodologies
- Flow Tube-in-Tube Reactor for N-methylation of Fmoc Amino Acids : Buba et al. (2013) developed a microstructured tube-in-tube reactor equipped with a semipermeable membrane for the N-methylation of Fmoc amino acids, achieving high yields of Fmoc N-methylamino acids (Buba, Koch, Kunz, & Löwe, 2013).
- Solid Phase Synthesis of Polyamides : Wurtz, Turner, Baird, & Dervan (2001) optimized a machine-assisted Fmoc solid phase synthesis for polyamides containing N-methylimidazole and N-methylpyrrole amino acids, highlighting the efficient synthesis of complex peptides (Wurtz, Turner, Baird, & Dervan, 2001).
Functional Materials and Biomedical Applications
- Self-assembly of Fmoc-modified Amino Acids and Peptides : Tao, Levin, Adler-Abramovich, & Gazit (2016) reviewed the self-organization of Fmoc-modified amino acids and peptides, noting their potential in cell cultivation, bio-templating, and drug delivery applications (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Advances in Peptide Synthesis
- Convenient Synthesis of N-methylamino Acids : Biron & Kessler (2005) described an efficient preparation of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis, demonstrating the practicality of synthesizing N-methyl peptides (Biron & Kessler, 2005).
- Synthesis of Glycosylated Peptide Thioester : Asahina, Fujimoto, Suzuki, & Hojo (2015) designed a Fmoc-threonine unit carrying core 1 O-glycan for efficient assembly of glycoamino acid derivatives, illustrating its application in the synthesis of glycosylated peptide thioester (Asahina, Fujimoto, Suzuki, & Hojo, 2015).
Mechanistic Insights
- Mechanism of Trifluoroacetic-Acid-Promoted N-to-S Acyl Transfer : Jiang, Zhu, Man, Liang, & Bi (2017) provided insights into the mechanism of N-to-S acyl transfer in enamide-based Fmoc solid-phase peptide synthesis, offering a deeper understanding of the role of trifluoroacetic acid in the process (Jiang, Zhu, Man, Liang, & Bi, 2017).
Mécanisme D'action
Target of Action
Fmoc-N-methyl-tranexamic acid is a modified form of the amino acid tranexamic acid, with an Fmoc (9-Fluorenylmethoxycarbonyl) group added Given its structure, it’s likely used in the field of peptide synthesis, where the fmoc group plays a crucial role in protecting the amino group during the formation of peptide bonds .
Mode of Action
The Fmoc group in this compound serves as a protective group for the amino group during peptide synthesis . It prevents unwanted side reactions during the formation of peptide bonds. The Fmoc group is base-labile, meaning it can be removed rapidly under basic conditions . This property allows for the selective removal of the Fmoc group without affecting the peptide backbone .
Biochemical Pathways
In the context of peptide synthesis, the addition and removal of the fmoc group are critical steps in the formation of peptide bonds . This process ultimately leads to the creation of peptides of significant size and complexity .
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. The Fmoc group protects the amino group during peptide bond formation, and its subsequent removal allows for the continuation of the peptide chain . This enables the synthesis of peptides of significant size and complexity .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. The stability of the Fmoc group under acidic conditions and its lability under basic conditions are key to its function . Therefore, the pH of the environment is a crucial factor. Additionally, temperature and solvent conditions may also impact the efficacy of the Fmoc group in protecting the amino group and its subsequent removal .
Safety and Hazards
The safety data sheet for Fmoc-N-methyl-tranexamic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Fmoc-N-methyl-tranexamic acid can be achieved through a multistep process involving the protection of functional groups, coupling reactions, and deprotection steps.", "Starting Materials": [ "Tranexamic acid", "Fmoc-Cl", "N-Methylmorpholine", "Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Diethyl ether" ], "Reaction": [ "Protection of the carboxylic acid group of tranexamic acid with DCC and Fmoc-Cl in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of N-methylmorpholine with the free carboxylic acid group using DCC in DMF", "Deprotection of the N-methyl group using HCl in methanol", "Crystallization of the product from diethyl ether" ] } | |
Numéro CAS |
173690-50-1 |
Formule moléculaire |
C24H27NO4 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28) |
Clé InChI |
IPLFYSZHICEXRE-UHFFFAOYSA-N |
SMILES |
CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)
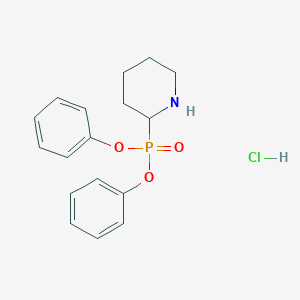
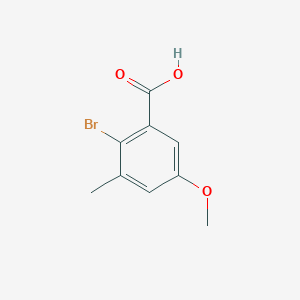

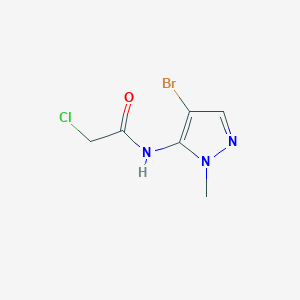
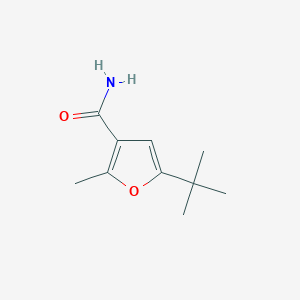

![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)
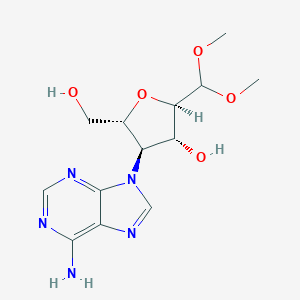
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)

